4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside
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Overview
Description
4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for the study of glycosidases and glucosidases. The presence of the nitrophenyl group allows for easy detection and quantification of enzymatic activity through colorimetric methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of enzymatic glycosylation techniques. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of glucose from a donor molecule to 4-nitrophenol. This method offers advantages in terms of regioselectivity and environmental sustainability, as it often requires milder reaction conditions and generates fewer by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol and glucose.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-glucosidase.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products
Hydrolysis: 4-Nitrophenol and glucose.
Oxidation: Nitroquinone derivatives.
Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.
Scientific Research Applications
4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is widely used in scientific research for various applications:
Enzyme Assays: It serves as a substrate for glycosidases and glucosidases, allowing researchers to study enzyme kinetics and inhibition.
Biochemical Studies: The compound is used to investigate carbohydrate metabolism and the role of glycosidases in biological processes.
Medical Research: It is employed in the development of diagnostic assays for diseases related to carbohydrate metabolism, such as diabetes.
Industrial Applications: The compound is used in the production of bioactive glycosides and in the synthesis of complex carbohydrates for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be detected colorimetrically, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of glycosidases, where it undergoes enzymatic hydrolysis.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Similar to 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside but with a single glucose unit.
2-Nitrophenyl β-D-glucopyranoside: Another nitrophenyl glycoside with different substitution on the phenyl ring.
4-Nitrophenyl α-D-mannopyranoside: A similar compound with mannose instead of glucose.
Uniqueness
This compound is unique due to its disaccharide structure, which provides distinct enzymatic recognition and hydrolysis properties compared to monosaccharide derivatives. This makes it particularly useful for studying enzymes that act on disaccharides and for applications requiring specific substrate selectivity.
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCYKZKLZNQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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